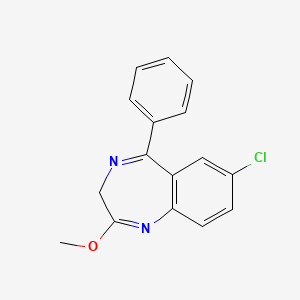
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Vue d'ensemble
Description
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is a compound with the molecular formula C16H13ClN2O and a molecular weight of 284.74 . It belongs to the Diazepam API family . It is also known as a non-Benzodiazepine skeletal muscle relaxant .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine consists of a phenyl ring substituted with a chlorine atom . The average mass of the molecule is 284.740 Da and the monoisotopic mass is 284.071655 Da .Physical And Chemical Properties Analysis
The molecular formula of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is C16H13ClN2O . It has a molecular weight of 284.74 .Applications De Recherche Scientifique
Mass Spectrometry Studies
Research by Vane and Benz (1979) explored the use of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine in mass spectrometry. They identified a strong m/z 91 ion in the mass spectra of this compound and related ones. The study suggested mechanisms involving ring opening and phenyl ring migration, contributing to the understanding of mass spectrometric behavior of benzodiazepines (Vane & Benz, 1979).
Synthesis Research
A study by Ogata et al. (1977) synthesized new derivatives of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine, exploring their potential as antianxiety agents. This research provided valuable insights into the synthesis of novel benzodiazepine derivatives (Ogata, Matsumoto, & Hirose, 1977).
Structural Analysis
Kravtsov et al. (2012) conducted research on the crystal structures of benzodiazepine derivatives, including 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine. Their findings highlighted the impact of molecular alterations on the compound's conformation and assembly in the crystal, contributing to the understanding of its structural properties (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012).
Pharmacological Properties
Matsuo, Taniguchi, and Ueda (1982) explored the pharmacological properties of benzodiazepine derivatives, including 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine. Their study contributed to understanding the neurotropic and psychotropic effects of these compounds (Matsuo, Taniguchi, & Ueda, 1982).
Solubility Studies
Research by Jouyban et al. (2010) investigated the solubility of benzodiazepine derivatives, including 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine, in different solvents. This study is essential for understanding the physicochemical properties of these compounds (Jouyban, Shokri, Barzegar-Jalali, Hassanzadeh, Acree, Ghafourian, & Nokhodchi, 2010).
Propriétés
IUPAC Name |
7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGUFGWOUJMMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |
CAS RN |
31269-33-7 | |
| Record name | 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031269337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-CHLORO-2-METHOXY-5-PHENYL-3H-1,4-BENZODIAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W5807YWL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




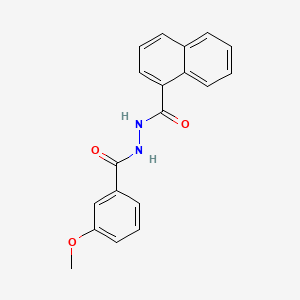
![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)
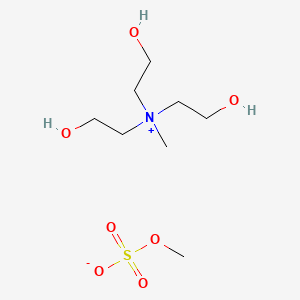

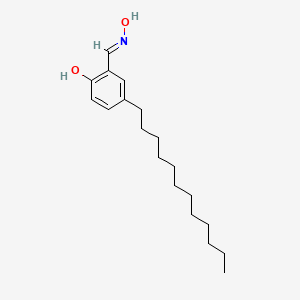
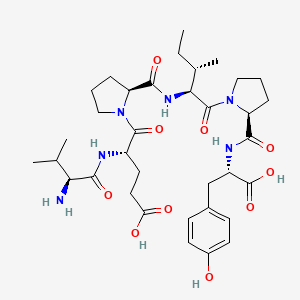
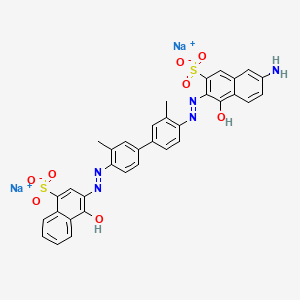

![Benzo[b]selenophene](/img/structure/B1597324.png)

